2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide
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Overview
Description
2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide is an organic compound that belongs to the class of acetamides It features a fluorophenoxy group and a tert-pentyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide typically involves the reaction of 3-fluorophenol with an appropriate acylating agent to form the 3-fluorophenoxy intermediate. This intermediate is then reacted with tert-pentylamine under suitable conditions to yield the final product. Common reagents and conditions may include:
Reagents: 3-fluorophenol, acylating agent (e.g., acetic anhydride), tert-pentylamine.
Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), temperature control.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the amide group to amine.
Substitution: Halogen substitution reactions on the fluorophenoxy ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Halogen-substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy group can enhance binding affinity and selectivity, while the tert-pentyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenoxy)-N-(tert-pentyl)acetamide: Similar structure with the fluorine atom at the para position.
2-(3-Chlorophenoxy)-N-(tert-pentyl)acetamide: Similar structure with a chlorine atom instead of fluorine.
2-(3-Fluorophenoxy)-N-(tert-butyl)acetamide: Similar structure with a tert-butyl group instead of tert-pentyl.
Uniqueness
2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide is unique due to the specific positioning of the fluorine atom and the tert-pentyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.
Properties
Molecular Formula |
C13H18FNO2 |
---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
2-(3-fluorophenoxy)-N-(2-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C13H18FNO2/c1-4-13(2,3)15-12(16)9-17-11-7-5-6-10(14)8-11/h5-8H,4,9H2,1-3H3,(H,15,16) |
InChI Key |
DFYDCRIXCDYJPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC(=O)COC1=CC(=CC=C1)F |
Origin of Product |
United States |
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